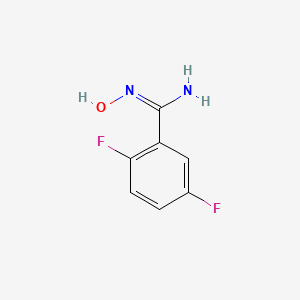

2,5-Difluoro-N-hydroxy-benzamidine

Description

Significance of Benzamidine (B55565) and N-Hydroxyamidine Motifs in Chemical Research

The benzamidine motif, a benzene (B151609) ring attached to a carboximidamide group, is a well-established pharmacophore in drug design. It is recognized as a potent reversible, competitive inhibitor of trypsin and other serine proteases, which are crucial enzymes involved in processes ranging from digestion to blood coagulation. google.com The basic amidine group can form strong interactions with acidic residues like aspartate in the active sites of these enzymes. This inhibitory activity makes the benzamidine scaffold a valuable component in the development of anticoagulants and other therapeutic agents that target proteases.

The N-hydroxyamidine (or N'-hydroxy-benzamidine) motif is a derivative of benzamidine that has also garnered significant interest. This functional group is a key feature in a variety of enzyme inhibitors. For instance, N-hydroxyamidine derivatives have been identified as potent and selective inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion, making it an attractive target for cancer immunotherapy. google.com The N-hydroxyamidine group can chelate metal ions within enzyme active sites, a mechanism leveraged by inhibitors of enzymes like histone deacetylases (HDACs). nanobioletters.com

Rationale for Fluorination in Medicinal Chemistry and Compound Design

The strategic incorporation of fluorine atoms into drug candidates is a widely used and powerful strategy in medicinal chemistry. researchgate.net Fluorine, being the most electronegative element, can profoundly influence a molecule's properties in several beneficial ways.

One primary reason for fluorination is to enhance metabolic stability. Many drug molecules are broken down in the body by metabolic enzymes, often through oxidation of carbon-hydrogen bonds. Replacing a hydrogen atom with a fluorine atom, which forms a much stronger bond with carbon, can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. sigmaaldrich.com

Furthermore, fluorine can alter a molecule's physicochemical properties. The introduction of fluorine can lower the pKa (a measure of basicity) of nearby functional groups, which can improve a compound's oral absorption and cell membrane permeability. Fluorination can also modulate a molecule's lipophilicity, which affects how it is absorbed, distributed, metabolized, and excreted. nih.gov Judicious use of fluorine can optimize these properties to create a more effective drug. nih.gov The presence of fluorine can also lead to more favorable interactions with the target protein, increasing binding affinity and potency. sigmaaldrich.com

| Property Affected | Effect of Fluorine Incorporation | Therapeutic Advantage |

|---|---|---|

| Metabolic Stability | Blocks metabolic oxidation by strengthening C-F bond. sigmaaldrich.com | Increased drug half-life and duration of action. |

| Physicochemical Properties (pKa) | Lowers basicity of nearby amine groups. | Improved bioavailability and membrane permeation. |

| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target enzymes. | Enhanced potency and selectivity. |

| Lipophilicity | Increases lipophilicity, aiding penetration into hydrophobic protein pockets. sigmaaldrich.comnih.gov | Improved absorption and distribution. |

Overview of Research Trajectories for 2,5-Difluoro-N-hydroxy-benzamidine and Related Structures

While specific published research focusing exclusively on this compound is limited, the research trajectory for this compound and its analogs can be inferred from the known activities of its constituent parts. The combination of the N-hydroxyamidine group, a known inhibitor of enzymes like IDO1, and the benzamidine core, a classic serine protease inhibitor, suggests that this compound is likely being investigated as a highly potent and selective enzyme inhibitor.

The 2,5-difluoro substitution pattern is a deliberate design choice intended to confer the metabolic and physicochemical advantages discussed previously. Research on related structures supports this direction. For example, complex difluorinated benzamidine derivatives have been patented for their use as anticoagulants, specifically as inhibitors of Factor Xa, a critical serine protease in the coagulation cascade. This indicates that the difluorinated benzamidine scaffold is actively being explored for therapeutic applications targeting enzymes.

The synthesis of such compounds typically starts from a corresponding benzonitrile (B105546) (e.g., 2,5-difluorobenzonitrile), which is converted to a benzamidoxime (B57231) that can then be further processed. General methods for synthesizing benzamidine derivatives often involve the reaction of a benzonitrile with hydroxylamine (B1172632) hydrochloride, followed by a reduction step to yield the final amidine. google.com Researchers investigating this compound are likely pursuing its potential as a lead compound in drug discovery programs, aiming to develop enzyme inhibitors with improved pharmacological profiles for use in areas such as oncology or thrombosis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F2N2O |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

2,5-difluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) |

InChI Key |

UGBWDGSJHXFWJE-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C(=N\O)/N)F |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=NO)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Difluoro N Hydroxy Benzamidine and Analogues

Strategies for the Construction of the N-Hydroxybenzamidine Core

The formation of the N-hydroxybenzamidine moiety, also known as an amidoxime (B1450833) or a hydroxyamidine, is a critical step in the synthesis of the target compound. This functional group is typically constructed from a nitrile precursor.

The most direct route to 2,5-Difluoro-N-hydroxy-benzamidine begins with the corresponding fluorinated benzonitrile (B105546), namely 2,5-difluorobenzonitrile (B1295057). This starting material provides the necessary difluorinated aromatic scaffold upon which the N-hydroxyamidine group is built. The synthesis of benzamidine (B55565) derivatives from benzonitrile raw materials is a common strategy in organic chemistry. google.com The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring can influence the reactivity of the nitrile group, a factor that must be considered when selecting reaction conditions.

The Pinner reaction is a classic method for converting nitriles into imidates, which are valuable intermediates for synthesizing amidines. numberanalytics.com The reaction typically involves treating a nitrile with an alcohol in the presence of an acid catalyst, such as hydrogen chloride, to form an imidate salt, often called a Pinner salt. wikipedia.orgjk-sci.comorganic-chemistry.org This salt can then be treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org

The mechanism begins with the protonation of the nitrile by a strong acid, which activates it for nucleophilic attack by an alcohol, ultimately forming the imidate hydrochloride. nih.gov Temperature control is often important, as the intermediate imidate salts can be thermally unstable. jk-sci.com

For the synthesis of N-hydroxyamidines, a direct application of the classical Pinner reaction is not feasible. Instead, modified approaches are employed where hydroxylamine (B1172632) or its salts are used as the nucleophile in a subsequent step or in a direct one-pot reaction with the nitrile.

Table 1: Key Aspects of the Pinner Reaction

| Feature | Description |

|---|---|

| Reactants | Nitrile, Alcohol |

| Catalyst | Strong acid (typically anhydrous HCl) |

| Intermediate | Imidate salt (Pinner salt) |

| Final Product (Classical) | Amidine (via reaction with ammonia/amine) or Ester (via hydrolysis) wikipedia.org |

| Key Consideration | The reaction is sensitive to conditions; electron-withdrawing or -donating groups on the nitrile can affect reactivity. jk-sci.com |

A more direct and widely used method for the synthesis of N-hydroxybenzamidines involves the reaction of a nitrile with hydroxylamine or its salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). sigmaaldrich.com This reaction is a straightforward way to convert the nitrile group directly into the N-hydroxyamidine (amidoxime) functionality.

In a typical procedure, the fluorinated benzonitrile (e.g., 2,5-difluorobenzonitrile) is heated with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine. The nucleophilic hydroxylamine then adds across the carbon-nitrogen triple bond of the nitrile to form the desired this compound. This method is advantageous due to its operational simplicity and the commercial availability of hydroxylamine hydrochloride. sigmaaldrich.com The reaction of hydroxylamine hydrochloride with the nitrile group of polyacrylonitrile (B21495) (PAN) to form amidoxime groups is a well-documented industrial application of this chemistry. researchgate.net

Regioselective Introduction of Fluorine Atoms onto the Benzene Ring

The introduction of fluorine atoms onto an aromatic ring with high regioselectivity is a key challenge in the synthesis of fluorinated organic compounds. numberanalytics.com In the context of this compound, it is synthetically more viable to start with a pre-fluorinated precursor like 2,5-difluorobenzonitrile rather than attempting to fluorinate the N-hydroxy-benzamidine molecule directly. The N-hydroxyamidine group is sensitive to the oxidative conditions often employed in electrophilic fluorination.

However, understanding the principles of regioselective fluorination is crucial for the synthesis of analogues. Electrophilic fluorinating reagents, such as Selectfluor, are widely used to introduce fluorine atoms into specific positions on an aromatic ring. mdpi.com The regioselectivity of the fluorination is governed by the electronic properties of the substituents already present on the ring. Activating groups direct the incoming electrophile to the ortho and para positions, while deactivating groups direct it to the meta position. For instance, the fluorination of certain benzamides and anilines can be achieved with high selectivity using reagents like Selectfluor. mdpi.com Advanced methods using I(I)/I(III) catalysis have also been developed for the highly regioselective fluorination of other molecular scaffolds. nih.gov

Derivatization and Functionalization Strategies on the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified to create a library of analogues for various applications. These modifications can target the aromatic ring or the N-hydroxyamidine group itself.

The two fluorine atoms on the benzene ring of this compound significantly influence its reactivity. Fluorine is a strongly electron-withdrawing atom, which deactivates the ring towards electrophilic aromatic substitution. However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr).

In an SₙAr reaction, a nucleophile attacks the aromatic ring and displaces one of the leaving groups, in this case, a fluoride (B91410) ion. The positions ortho and para to the electron-withdrawing nitrile or amidine group are particularly activated for this type of reaction. Therefore, a strong nucleophile could potentially displace one of the fluorine atoms on the this compound ring to introduce a new substituent. The viability and regioselectivity of such a reaction would depend on the specific nucleophile used and the reaction conditions.

Catalytic Systems and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the use of efficient catalysts and environmentally benign ("green") methodologies to reduce waste, improve safety, and increase efficiency.

The synthesis of the core N-hydroxy-benzamidine structure often begins with the corresponding benzonitrile (e.g., 2,5-difluorobenzonitrile) and hydroxylamine. The efficiency of this reaction can be enhanced by catalysts. Bases like triethylamine (B128534) are used to improve the nucleophilicity of hydroxylamine, leading to higher yields. smolecule.com The Pinner reaction, a common route to amidines, relies on acid catalysis. wikipedia.org

More advanced catalytic systems have been developed for steps in the synthesis of benzamidine analogues. A notable green approach involves the hydrogenation reduction of a benzamidoxime (B57231) intermediate to the final benzamidine product using an ionic liquid-supported nano-metal catalyst. google.com For example, a rhodium(0) catalyst supported on a methylimidazole-based ionic liquid has been shown to be highly active and, crucially, recoverable and reusable for multiple reaction cycles without a significant loss of activity. google.com This represents a significant improvement over traditional methods that may use stoichiometric reducing agents, which generate more waste.

Table 2: Catalytic Systems in Benzamidine Analogue Synthesis

| Reaction Step | Catalyst | Solvent | Advantages | Source |

|---|---|---|---|---|

| Amidoxime Formation | Triethylamine | Ethanol | Enhanced nucleophilicity, improved yield | smolecule.com |

| Amidine Formation (from Nitrile) | HCl (gas) | Ethanol | Classic Pinner reaction methodology | nih.gov |

| Amidoxime Reduction | Ionic Liquid-supported Rh(0) | Ethanol | High activity, catalyst is recoverable and reusable | google.com |

| Amidation Reaction | Fe2Ni-BDC (MOF) | Dichloromethane | Heterogeneous catalyst, reusable | mdpi.com |

| Ring-Opening Aminolysis | Pd(TFA)2 / PPh3 | 2-MeTHF | Catalytic activation of acyl C-O bonds | nih.gov |

Green chemistry principles are increasingly being applied to amidine synthesis. The use of sustainable solvents is a key aspect. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional ethereal solvents. rsc.orgnih.gov Enzymatic methods, such as using Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route for related amide bond formations and have the potential to be adapted for amidine synthesis, often proceeding in green solvents without needing intensive purification steps. nih.gov Furthermore, electrochemical reactions, which use electricity to drive chemical transformations, are emerging as a green methodology for synthesizing N-sulfonyl amidines from simple C1 sources like methanol, avoiding hazardous reagents. organic-chemistry.org The ideal green synthesis minimizes the use of stoichiometric activating agents like carbodiimides, which produce significant waste, in favor of catalytic, atom-economical approaches. ucl.ac.uk

Computational and Theoretical Investigations of 2,5 Difluoro N Hydroxy Benzamidine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation in an approximate manner to determine electron distribution and energy levels.

DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to model the electronic structure of organic molecules. researchgate.net This analysis reveals the distribution of electron density, molecular orbital energies, and other electronic parameters that govern the molecule's reactivity.

Key aspects of the electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Reactivity Descriptors: Based on the electronic structure, reactivity indices can be calculated. Fukui functions (f+, f-) and local softness (S+, S-) are used to identify the most probable sites for nucleophilic and electrophilic attacks, respectively. nih.gov For 2,5-Difluoro-N-hydroxy-benzamidine, the nitrogen and oxygen atoms of the N-hydroxy-amidine group are expected to be key sites for interaction.

| Atom | Mulliken Charge (e) | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack | Predicted Role |

|---|---|---|---|---|

| Oxygen (of -OH) | -0.65 | 0.25 | 0.08 | Hydrogen bond acceptor, site for electrophilic attack |

| Nitrogen (of -OH) | -0.20 | 0.12 | 0.15 | Hydrogen bond donor/acceptor |

| Nitrogen (of =NH) | -0.50 | 0.18 | 0.11 | Hydrogen bond donor, metal coordination site |

| Carbon (of C=N) | +0.45 | 0.05 | 0.28 | Site for nucleophilic attack |

N-hydroxybenzamidines can exist in different tautomeric forms, primarily the amide oxime form and the imino hydroxylamine (B1172632) form. DFT studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine form by approximately 4-10 kcal/mol. researchgate.net The energy barrier for the interconversion between these tautomers is calculated to be high (in the range of 33-71 kcal/mol), suggesting that such a transformation is unlikely to occur spontaneously at room temperature. researchgate.net However, solvent-assisted tautomerism, particularly involving water molecules, can lower this activation barrier significantly. researchgate.net

Furthermore, the presence of fluorine atoms on the benzene (B151609) ring influences the molecule's conformation. Studies on related compounds like 2,6-difluoro-3-methoxybenzamide (B3025189) have demonstrated that fluorine substitution can induce a non-planar conformation, where the functional group is twisted out of the plane of the aromatic ring. mdpi.com This non-planarity can be a critical factor for fitting into specific protein binding pockets. mdpi.com

| Tautomer | Structure | Relative Stability (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|---|

| Amide Oxime | Ar-C(=NOH)-NH2 | 0 (most stable) | 33 - 71 |

| Imino Hydroxylamine | Ar-C(NH2)=N-OH | +4 to +10 |

Molecular Dynamics Simulations to Elucidate Molecular Interactions

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of this compound in a biological environment, such as in solution or interacting with a protein.

MD simulations are often used to refine the results of molecular docking and to assess the stability of a predicted ligand-protein complex. nih.gov By simulating the complex for nanoseconds or longer, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand's position. nih.govresearchgate.net A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. These simulations can also reveal the crucial role of water molecules in mediating hydrogen bond networks between the ligand and the protein. nih.gov In studies of benzamidine (B55565) binding to trypsin, MD simulations have been used to track the ligand's path as it approaches and settles into the active site. researchgate.net

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. scispace.com It is a cornerstone of structure-based drug design.

The docking process involves generating a three-dimensional conformation of the ligand, often using a force field like MMFF94, and then systematically placing it into the binding site of a protein. scispace.com Algorithms then score the different poses based on calculated binding energies, typically expressed in kcal/mol, with lower values indicating a more favorable interaction. nih.gov

This score provides an estimation of the ligand's binding affinity, allowing for the comparison of different compounds against the same target. scispace.com For instance, the calculated binding affinity of a novel compound can be compared to that of a known inhibitor or standard drug to predict its relative potency. dovepress.com

| Protein Target | Target Class | Predicted Binding Energy (kcal/mol) | Reference Inhibitor Binding Energy (kcal/mol) |

|---|---|---|---|

| Thrombin | Serine Protease | -8.5 | -8.9 |

| Factor Xa | Serine Protease | -9.2 | -9.5 |

| Trypsin | Serine Protease | -7.8 | -7.5 |

Beyond a simple score, docking simulations provide a detailed, three-dimensional model of the ligand within the binding site, revealing the specific non-covalent interactions that anchor it. For a molecule like this compound, these interactions are expected to include:

Hydrogen Bonding: The N-hydroxy-amidine group is a prime candidate for forming multiple hydrogen bonds with polar residues (e.g., Aspartate, Serine, Asparagine) in a protein's active site. mdpi.com This is often a critical determinant of binding affinity.

Aromatic and Hydrophobic Interactions: The difluorinated benzene ring can participate in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. mdpi.comnih.gov

Fluorine-Specific Interactions: The fluorine atoms can engage in specific, favorable contacts. An example from a related difluorobenzamide showed interactions between a fluorine atom and the backbone carbonyl of a residue, highlighting the unique contribution of fluorine to binding. mdpi.com

| Interaction Type | Molecular Moiety Involved | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond (Donor) | -OH, -NH | Asp, Glu, Asn, Gln, Ser, Thr |

| Hydrogen Bond (Acceptor) | =N, -OH | Arg, Lys, His, Asn, Gln |

| Hydrophobic Interaction | Difluorophenyl ring | Val, Leu, Ile, Ala, Phe, Trp |

| Fluorine-Carbonyl Interaction | Aromatic C-F | Backbone C=O of various residues |

Ligand-Based Design Principles for this compound Analogues

Ligand-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown or when researchers aim to understand the common chemical features of a series of active molecules. This approach involves the analysis of a set of ligands known to interact with a specific target to derive a model that explains their biological activity.

Pharmacophore mapping is a fundamental technique in ligand-based design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. For this compound and its analogues, a hypothetical pharmacophore model can be constructed based on the structural motifs present and by drawing parallels with related classes of inhibitors.

A plausible pharmacophore model for N-hydroxy-benzamidine derivatives, which can be extrapolated to the 2,5-difluoro substituted variant, would likely include:

A Hydrogen Bond Donor (HBD): The N-hydroxy group is a key feature, capable of donating a hydrogen bond. This is a common interaction motif in many enzyme inhibitors.

A Hydrogen Bond Acceptor (HBA): The oxygen atom of the N-hydroxy group and the nitrogen atoms of the amidine moiety can act as hydrogen bond acceptors.

An Aromatic Ring (AR): The difluorinated benzene ring provides a scaffold for the other functional groups and can engage in aromatic interactions, such as pi-pi stacking or hydrophobic interactions, with the target protein.

Halogen Bond Donors: The two fluorine atoms on the benzene ring can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

A study on N-hydroxy-3-alkoxybenzamides as inhibitors of acid sphingomyelinase (ASM) led to the development of a ligand-based pharmacophore model that successfully guided the optimization of a lead compound. nih.gov This model highlighted the importance of specific hydrophobic and hydrogen-bonding features, which aligns with the hypothetical model for this compound. Similarly, research on benzamide-based histone deacetylase (HDAC) inhibitors has resulted in robust pharmacophore models that underscore the significance of aromatic, hydrogen bond donor, and hydrogen bond acceptor features for inhibitory activity. nih.gov

To illustrate the potential pharmacophoric features of this compound analogues, a hypothetical pharmacophore model can be proposed. The table below outlines these key features and their potential roles in ligand-receptor interactions.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction |

| Hydrogen Bond Donor | N-H of the hydroxylamine | Interaction with a hydrogen bond acceptor on the receptor. |

| Hydrogen Bond Acceptor | O -H of the hydroxylamine, N atoms of the amidine | Interaction with a hydrogen bond donor on the receptor. |

| Aromatic Ring | 2,5-Difluorophenyl group | Pi-pi stacking or hydrophobic interactions with aromatic residues. |

| Halogen Bond Donor | F atoms at positions 2 and 5 | Interaction with electron-rich atoms on the receptor. |

This hypothetical model can serve as a valuable tool for the virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of novel analogues with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds and to understand the structural requirements for optimal potency.

For a series of this compound analogues, a QSAR study would involve the calculation of various molecular descriptors, which can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and orbital energies (e.g., HOMO and LUMO). The electron-withdrawing nature of the fluorine atoms in this compound would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents, such as molecular volume, surface area, and shape indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching.

A study on fluorinated benzoxazinones as inhibitors of protoporphyrinogen (B1215707) IX oxidase successfully employed a QSAR model to identify potent analogues. nih.gov The model revealed that fluorine substituents played a crucial role in determining the biological activity. nih.gov Another QSAR study on arylamine derivatives targeting the SARS-CoV-2 PLpro enzyme found that the presence of an aromatic ring and a basic nitrogen atom was critical for high antiviral activity. nih.gov

To develop a predictive QSAR model for this compound analogues, a dataset of compounds with varying substituents on the benzamidine scaffold and their corresponding biological activities would be required. A hypothetical QSAR study might reveal the following relationships:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett constant (σ) of substituents | Electron-withdrawing groups on the phenyl ring may enhance activity. |

| Hydrophobic | LogP | An optimal range of lipophilicity may be required for activity. |

| Steric | Molar refractivity (MR) of substituents | Bulky substituents at certain positions may be detrimental to activity. |

| Topological | Kier & Hall shape indices | Molecular shape and flexibility could be important for binding. |

The development of a statistically robust QSAR model, characterized by a high correlation coefficient (r²) and cross-validated correlation coefficient (q²), would provide a powerful tool for the in silico design of novel this compound analogues with potentially improved therapeutic properties.

Mechanistic Studies of 2,5 Difluoro N Hydroxy Benzamidine and Its Analogues

Enzyme Inhibition Mechanisms

The N-hydroxy-benzamidine scaffold is a key feature in the design of various enzyme inhibitors, particularly targeting serine proteases and amidases. The introduction of fluorine atoms, as in 2,5-Difluoro-N-hydroxy-benzamidine, can significantly influence the compound's electronic properties and binding affinity.

Kinetic Characterization of Enzyme Inhibition

The kinetic properties of N-hydroxy-benzamidine analogues have been a subject of interest in drug discovery. For instance, in the context of dengue virus, amidoxime (B1450833) prodrugs have been developed that convert to potent inhibitors of the NS2B-NS3 protease. nih.gov One such prodrug, SP-471P, which generates the active amidine compound SP-471, demonstrated an EC50 of 1.10 μM in cell-based assays. nih.gov This highlights the potential of the amidoxime group to be part of an effective enzyme inhibition strategy.

The inhibition mechanism often involves the amidine moiety interacting with key residues in the enzyme's active site. The specific kinetics, whether competitive, non-competitive, or mixed, depend on the precise structure of the inhibitor and the target enzyme.

Structural Basis of Ligand-Target Recognition

The C-terminal domain of the rotavirus VP3 protein, a 2H phosphoesterase, provides a case study of ligand-target recognition. nih.gov Structural analysis of this domain, both alone and in complex with its substrate, reveals significant conformational changes upon binding, particularly in a loop region. nih.gov This induced-fit mechanism is a common theme in ligand-target interactions and is likely relevant for N-hydroxy-benzamidine analogues. The presence and positioning of the difluoro substitution on the benzene (B151609) ring of this compound would be expected to modulate these interactions through altered electronics and potential for halogen bonding.

Receptor Binding Profiling and Selectivity Investigations

The interaction of this compound and its analogues with various receptors has been a key area of investigation, revealing their potential as selective modulators of receptor activity.

Compounds containing the N-hydroxy-benzamidine moiety have been identified as potent and selective antagonists for metabotropic glutamate (B1630785) receptor 5 (mGluR5). google.comgoogle.com These receptors are implicated in a variety of neurological and psychiatric disorders. The selectivity of these compounds is crucial, as off-target effects can lead to undesirable side effects. For example, N-(thiazol-2-yl)-benzamide analogues have been characterized as selective antagonists of the Zinc-Activated Channel (ZAC), showing no significant activity at other Cys-loop receptors like 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.gov

The difluoro substitution pattern in this compound is likely to play a significant role in its receptor binding profile and selectivity. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the N-hydroxy amidine group, affecting its ionization state and ability to form key interactions within a receptor's binding pocket.

Reactivity and Stability of the N-Hydroxy Amidine Group in Biological Contexts

The N-hydroxy amidine group, also known as an amidoxime, is a versatile functional group with a rich chemistry in biological systems. Its stability and reactivity are central to the activity of compounds like this compound.

Amidoximes are generally stable compounds under standard conditions, which allows for their biological screening. researchgate.net They can exist in different tautomeric forms, with the Z-amidoxime isomer typically being the most stable. nih.govnih.gov

Oxidation and Reduction Pathways of Amidoximes

The N-hydroxy amidine group can undergo both oxidation and reduction in biological environments. Oxidation of amidoximes can be catalyzed by enzymes such as cytochrome P450 (CYP450). nih.govnih.gov This process can lead to the release of nitric oxide (NO), a key signaling molecule involved in various physiological processes, including blood pressure regulation. nih.govnih.gov The oxidation of amidoximes can also yield the corresponding amides and nitriles. nih.gov

Conversely, the N-hydroxy amidine group can be reduced to the corresponding amidine. nih.gov This reductive pathway is a critical aspect of the prodrug strategy for amidine-containing compounds.

Prodrug Conversion Mechanisms of N-Hydroxybenzamidines

N-hydroxybenzamidines, or amidoximes, are widely recognized as effective prodrugs for amidines. nih.govnih.gov Amidines themselves often exhibit poor oral bioavailability due to their high basicity and positive charge at physiological pH. nih.gov By converting the amidine to the less basic N-hydroxy amidine, the lipophilicity and absorption of the molecule can be significantly improved.

Once absorbed, the N-hydroxy amidine is converted back to the active amidine in the body. This bioactivation is primarily a reductive process. An enzyme system involving cytochrome b5, its reductase, and a P450 enzyme, found in the liver and other organs, is responsible for this reduction. nih.govresearchgate.net Mitochondria also possess a high capacity for reducing N-hydroxylated compounds. nih.gov This enzymatic conversion allows for the targeted release of the active amidine, potentially reducing systemic toxicity. researchgate.net The conversion of amidoxime prodrugs has been successfully applied in the development of inhibitors for various targets, including the dengue virus protease. nih.gov

Influence of Fluorination on Molecular Recognition and Binding Kinetics

The presence of fluorine atoms on an aromatic ring can profoundly alter a molecule's physicochemical properties, thereby influencing its binding affinity and kinetics. These alterations stem from fluorine's high electronegativity, its ability to form unique non-covalent interactions, and its impact on the acidity (pKa) of neighboring functional groups.

Detailed Research Findings:

While specific kinetic data for this compound is not extensively available in the public domain, the principles governing the influence of fluorination can be understood from studies on analogous systems, such as fluorinated benzamidines and other enzyme inhibitors.

For instance, studies on the inhibition of thrombin by fluorobenzamidrazone derivatives have shown that fluorine substitution can enhance oral absorption while maintaining intrinsic potency. This highlights the multifaceted effects of fluorination beyond direct target binding.

In a comprehensive study on the binding of fluorinated benzenesulfonamides to human carbonic anhydrase II, researchers observed a complex relationship between the degree and position of fluorination and the resulting binding affinity and kinetics. The study revealed that a higher degree of fluorination does not invariably lead to tighter binding or more favorable kinetic profiles. This suggests that the specific placement of fluorine atoms is critical in dictating the interaction with the protein target. For example, a fluorine atom at a meta position might be preferred for binding in a hydrophobic pocket over an ortho-positioned fluorine oriented towards a polar residue.

Molecular Recognition:

Furthermore, the fluorine atoms can form favorable contacts with specific amino acid residues. For example, a fluorine atom can interact with the backbone amide of a protein, forming a type of hydrogen bond known as a C-F···H-N interaction. While weaker than conventional hydrogen bonds, these interactions can be numerous and collectively contribute to the stability of the protein-ligand complex.

The table below illustrates hypothetical comparative binding kinetics for N-hydroxy-benzamidine and its fluorinated analogue, based on expected trends from related research. Such data would typically be generated using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

| Compound | Target | KD (nM) | kon (M-1s-1) | koff (s-1) |

| N-hydroxy-benzamidine | Hypothetical Protease | 150 | 1.2 x 105 | 1.8 x 10-2 |

| This compound | Hypothetical Protease | 50 | 2.5 x 105 | 1.25 x 10-2 |

| This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the reviewed literature. |

In this hypothetical scenario, the difluorinated compound exhibits a lower dissociation constant (KD), indicating a higher binding affinity. This is attributed to a faster association rate (kon) and a slower dissociation rate (koff), suggesting that the fluorine atoms contribute to both the initial binding event and the stability of the resulting complex.

Structure Activity Relationship Sar Studies of Fluorinated N Hydroxybenzamidines

Impact of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and membrane permeability. The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic oxidation at specific sites, increasing the compound's half-life. cambridgemedchemconsulting.comnih.gov

In the case of 2,5-Difluoro-N-hydroxy-benzamidine, the fluorine atoms at positions 2 and 5 have several predictable effects:

Electronic Modulation : Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density, which can significantly alter the pKa of the N-hydroxyamidine group. This change in acidity can affect the compound's binding interactions within a target protein's active site.

Metabolic Blocking : The ortho (position 2) and meta (position 5) fluorines serve as metabolic blockers, preventing hydroxylation at these positions, a common route of drug deactivation.

Binding Interactions : Fluorine can participate in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions (e.g., with backbone amides), potentially increasing binding affinity. nih.gov The strategic placement of fluorine to enhance potency is a well-established principle; for instance, the 5-fluoro substitution in emtricitabine (B123318) results in a four- to ten-fold increase in potency as an HIV-1 inhibitor compared to its non-fluorinated analogue, lamivudine. nih.gov

While specific data for the 2,5-difluoro pattern is limited, SAR studies on related compounds consistently demonstrate the critical influence of halogen placement on activity.

Role of the N-Hydroxy Group in Molecular Interactions and Activity

The N-hydroxyamidine (also known as an amidoxime) functional group is paramount to the biological activity of this compound class. It is not merely a structural feature but an active participant in crucial molecular interactions.

Metal Chelation : The N-hydroxyamidine moiety is an excellent metal-chelating group. In many metalloenzymes, this group can form strong coordinate bonds with the catalytic metal ion (e.g., iron, zinc) in the active site. For example, in studies of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the N-hydroxycarbamimidoyl group was shown to form critical dipole-ionic interactions with the heme iron, anchoring the inhibitor in the active site. nih.gov

Hydrogen Bonding : The group serves as both a hydrogen bond donor (from the -OH) and acceptor (from the nitrogens). This allows it to form a network of hydrogen bonds with amino acid residues in an enzyme's binding pocket, contributing significantly to binding affinity and specificity.

Prodrug Potential : N-hydroxyamidines can function as prodrugs of the corresponding amidines. The N-hydroxy group increases oral bioavailability, and it can be metabolically reduced in vivo to the active amidine form. nih.gov Conversely, the N-hydroxy group is also a site for metabolism; it can undergo O-glucuronidation by enzymes like UGT1A9, which is a major metabolic pathway in human hepatocytes, leading to clearance of the compound. nih.gov

Investigation of Substituents on the Benzene (B151609) Ring and their Effects on Activity and Selectivity

Beyond fluorine, the type, size, and electronic nature of other substituents on the benzene ring are critical for tuning a compound's activity and selectivity. SAR studies on analogous series provide clear evidence for these effects. For instance, in a series of N-hydroxybenzofuran-5-carboximidamide derivatives designed as IDO1 inhibitors, modifications to a phenyl group attached to the core scaffold dramatically altered potency. nih.gov

The following table, adapted from findings on these related inhibitors, illustrates how different substituents can impact enzymatic inhibition.

| Compound/Substituent | Target/Assay | Activity (IC₅₀) |

| Unsubstituted Phenyl | IDO1 Enzyme | 1.8 µM |

| 3-Chlorophenyl | IDO1 Enzyme | 0.81 µM |

| 3-Bromophenyl | IDO1 Enzyme | 0.44 µM |

| 3-Methylphenyl | IDO1 Enzyme | 1.1 µM |

| 3-Methoxyphenyl | IDO1 Enzyme | 1.3 µM |

Data adapted from a study on N-hydroxybenzofuran-5-carboximidamide derivatives to illustrate SAR principles. nih.gov

These data demonstrate that small changes can lead to significant shifts in potency. The 3-bromo and 3-chloro derivatives show enhanced activity compared to the unsubstituted compound, suggesting that an electron-withdrawing group at the meta position is favorable, potentially through halogen bonding or other electronic effects. nih.gov In contrast, electron-donating groups like methyl or methoxy (B1213986) at the same position result in slightly reduced potency. This highlights the delicate balance of steric and electronic factors required for optimal binding.

Scaffold Hopping and Bioisosteric Replacements to Modulate Activity

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active compound. nih.govrsc.org

Bioisosteric replacement involves swapping a functional group with another that has similar physical or chemical properties. A common strategy is to replace a metabolically liable group with a more stable one. For the N-hydroxybenzamidine scaffold, several replacements could be envisioned:

Amide/Ester Bioisosteres : The central amide-like character of the amidine can be mimicked by other groups. In a study on benzamide (B126) analogs, the amide group was replaced with various bioisosteres, including thioamides, ureas, and sulfonamides, with varying effects on biological activity. nih.gov

Aromatic Ring Bioisosteres : The central phenyl ring can be replaced by a heterocycle like pyridine (B92270), thiophene, or pyrimidine. rsc.orgdrugdesign.org This can alter solubility, polarity, and metabolic stability, and may introduce new binding interactions. For example, replacing a metabolically vulnerable phenyl ring with a more electron-deficient pyridine ring can increase robustness towards P450-mediated oxidation. rsc.org

The table below shows results from a study where the amide group in a benzamide anthelmintic was replaced with various bioisosteres, demonstrating the functional consequences of such changes.

| Bioisosteric Group | Activity (% Motility Reduction) |

| Amide (Reference) | 92-100% |

| Thioamide | 92% |

| Selenoamide | 100% |

| N-Methylthioamide | 59% |

| Urea | 47% |

| N-Alkylamides | No Significant Activity |

| Sulfonamide | No Significant Activity |

Data from a study on bioisosteric replacement in benzamide-based anthelmintics. nih.gov

Scaffold hopping is a more drastic change, where the entire core structure is replaced with a topologically similar but structurally novel scaffold. nih.gov For a compound like this compound, a scaffold hop might involve replacing the difluorophenyl-amidine core with a benzofuran-amidine or an imidazo-pyridine structure, with the goal of finding a new, patentable chemical series with superior drug-like properties. nih.govrsc.org

Preclinical Research Directions and Potential Applications Non Clinical Focus

In Vitro Activity Assessment in Biological Assays

The initial stages of understanding the potential of a compound like 2,5-Difluoro-N-hydroxy-benzamidine involve rigorous testing in controlled laboratory settings. These in vitro assays are fundamental to characterizing its biological effects.

Evaluation against Specific Biological Targets (e.g., Enzymes, Receptors)

Benzamidine (B55565) and its derivatives are recognized as inhibitors of serine proteases, a class of enzymes with critical roles in various physiological processes. drugbank.comwikipedia.orgnih.gov The core benzamidine structure allows these compounds to act as reversible competitive inhibitors of enzymes like trypsin and other trypsin-like serine proteases. wikipedia.org Research into benzamidine derivatives has highlighted their potential to inhibit enzymes involved in coagulation pathways, suggesting a possible role as anticoagulants. smolecule.com

Furthermore, the broader class of benzamides, to which this compound is related, has demonstrated inhibitory activity against various enzymes and receptors. ontosight.ai Specific substitution patterns on the benzamide (B126) scaffold can lead to inhibitory effects on targets implicated in oncology and neurology. ontosight.ai For instance, certain benzamide derivatives have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. nih.gov While direct studies on this compound's specific enzyme targets are not extensively detailed in the provided results, the activities of its parent class suggest a strong likelihood of interaction with serine proteases and potentially other enzymes.

The table below summarizes the potential biological targets for benzamidine and related derivatives based on existing research.

| Target Class | Specific Examples | Potential Effect | Reference |

| Serine Proteases | Trypsin, Coagulation factors | Inhibition | wikipedia.orgsmolecule.com |

| Cyclooxygenase | COX-2 | Inhibition | nih.gov |

| Various Enzymes & Receptors | Targets in oncology and neurology | Inhibition | ontosight.aiontosight.ai |

Mechanistic Pathway Interrogation at the Cellular Level

At the cellular level, benzamidine derivatives have been shown to exert various effects. For example, some aromatic tetra-amidines have demonstrated the ability to inhibit cell proliferation in human B-lymphoid tumor cell lines. nih.gov This antiproliferative activity was linked to the inhibition of c-myc RNA sequence accumulation, suggesting an impact on gene expression related to the cell cycle. nih.gov

Additionally, benzamidine derivatives have been studied for their antiviral properties, particularly against influenza virus. nih.govnih.gov The mechanism of action in this context is thought to involve the inhibition of virus-induced inflammation. nih.govnih.gov While these studies focus on the broader class of compounds, they provide a framework for investigating the specific cellular mechanisms of this compound. Research into related compounds has also explored their antimicrobial activities against various pathogens. smolecule.comnanobioletters.com

In Silico ADME Prediction and Pharmacokinetic Modeling for Research Compound Prioritization

In modern chemical research, computational tools play a crucial role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. nih.govscispace.com This in silico approach helps to prioritize compounds with favorable pharmacokinetic profiles early in the research process, saving time and resources. nih.gov

Software programs can calculate various molecular descriptors, such as logP (a measure of lipophilicity), polar surface area (PSA), and molecular weight, which are predictive of a compound's likely ADME properties. nih.govresearchgate.net For instance, compounds with a topological polar surface area (TPSA) of less than 140 Ų and 10 or fewer rotatable bonds are predicted to have good oral bioavailability. nih.gov Various platforms like SwissADME and pkCSM are utilized to predict these pharmacokinetic parameters. nih.govfrontiersin.org

While specific in silico ADME data for this compound is not available in the search results, the general principles of ADME prediction for related benzamide and benzimidazole (B57391) derivatives are well-established. nih.govscispace.com These studies often involve evaluating properties against established criteria like Lipinski's rule of five to assess "drug-likeness." nih.gov

Development of this compound Analogues as Research Probes

The synthesis of analogues of a lead compound is a common strategy in chemical biology to develop research probes. These probes can be used to further investigate biological pathways and validate targets. The structural backbone of this compound, with its difluorinated benzene (B151609) ring and N-hydroxy-benzamidine group, offers multiple points for chemical modification.

For example, the fluorine atoms can potentially be substituted to introduce different functional groups. smolecule.com The amidine and hydroxylamine (B1172632) groups can also undergo various chemical reactions, such as forming amides or oximes, to create a library of analogues with diverse properties. smolecule.com By systematically altering the structure, researchers can fine-tune the compound's activity, selectivity, and other properties to create tools for specific research questions.

Exploration of this compound in Lead Compound Identification (excluding drug development/clinical applications)

The process of lead identification involves screening collections of compounds to find "hits" that show promising activity against a biological target. rjppd.org These hits are then optimized to generate "lead" compounds with improved properties. rjppd.org The unique structure of this compound makes it an interesting candidate for inclusion in screening libraries.

The benzamidine and benzamide scaffolds are present in many biologically active molecules, and the introduction of fluorine atoms can significantly alter a compound's properties, including its binding affinity and metabolic stability. ontosight.ai Therefore, this compound and its derivatives could serve as starting points for identifying novel lead compounds for a variety of biological targets. This exploration is a fundamental aspect of basic research, aiming to uncover new chemical entities with interesting biological activities, independent of any immediate clinical application.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding (if relevant to compound class research)

To gain a more comprehensive understanding of how a class of compounds, such as benzamidines, affects biological systems, researchers are increasingly turning to multi-omics approaches. mdpi.comyoutube.com This involves integrating data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.com

By analyzing how a compound affects gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways, researchers can build a more complete picture of its mechanism of action. mdpi.com For example, a multi-omics analysis could reveal that a benzamidine derivative not only inhibits a specific enzyme but also leads to downstream changes in gene expression and protein networks. nih.gov This type of integrated analysis can help to identify previously unknown targets and pathways affected by the compound class, providing a deeper mechanistic understanding that can guide future research. mdpi.com While specific multi-omics studies on this compound are not yet available, this approach holds significant potential for elucidating the broader biological impact of benzamidine derivatives.

Advanced Analytical Methodologies for Research on 2,5 Difluoro N Hydroxy Benzamidine

Spectroscopic Techniques for Advanced Structural Elucidation

The unambiguous determination of the chemical structure of 2,5-Difluoro-N-hydroxy-benzamidine relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the molecular mass, and the three-dimensional arrangement of the molecule.

2D-NMR (Two-Dimensional Nuclear Magnetic Resonance)

While standard 1D-NMR (¹H and ¹³C) provides fundamental structural information, 2D-NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively.

In studies of related N-hydroxy-benzamidine derivatives, 2D-NMR has been instrumental in confirming their proposed structures. turkjps.org For instance, the analysis of benzimidazole (B57391) amidoxime (B1450833) derivatives, which share the N-hydroxy-benzamidine moiety, heavily relies on COSY, HSQC, and HMBC experiments for full spectral assignment. turkjps.org

HRMS (High-Resolution Mass Spectrometry)

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass measurements with errors in the parts-per-million (ppm) range. This level of precision is vital for distinguishing between compounds with the same nominal mass but different elemental compositions.

For benzamidine (B55565) derivatives, HRMS is routinely used to confirm the successful synthesis of the target compound. researchgate.net The high mass accuracy allows for the confident determination of the molecular formula, a fundamental piece of data for any new chemical entity.

Table 1: Illustrative HRMS Data for a Benzamidine Analog

| Compound | Ionization Mode | Calculated m/z | Measured m/z |

|---|

This table presents data for the parent compound, benzamidine, to illustrate the typical accuracy of HRMS measurements. nih.gov

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry. Obtaining a single crystal of sufficient quality is a prerequisite for this technique. The resulting electron density map allows for the unequivocal determination of the molecule's conformation and intermolecular interactions within the crystal lattice.

While a crystal structure for this compound is not publicly available, studies on related benzamidine derivatives have successfully employed this technique. For example, the crystal structure of benzamidine-inhibited trypsin has been solved, revealing the specific interactions between the benzamidine moiety and the enzyme's active site. nih.gov Furthermore, the structures of various substituted benzimidazole derivatives have been elucidated using X-ray crystallography, highlighting the planarity and hydrogen bonding patterns of the core structures. rsc.orgresearchgate.net

Table 2: Example Crystallographic Data for a Benzamidine-Inhibited Protein

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

This table shows crystallographic data for salmon trypsin in complex with benzamidine, demonstrating the level of detail achievable with this technique. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining the purity of pharmaceutical compounds. By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, HPLC can separate the target compound from starting materials, byproducts, and degradation products. A UV detector is commonly used for quantification, and the purity is typically reported as a percentage of the total peak area.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions (stationary phase and mobile phase). In the synthesis of novel benzamidine analogs, TLC is often used to confirm the formation of the product and its separation from reactants. nih.gov

Biophysical Techniques for Ligand-Target Binding Studies

To investigate the potential biological activity of this compound as an enzyme inhibitor or a ligand for a specific receptor, biophysical techniques are employed to characterize the binding affinity and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that allows for the real-time monitoring of binding events between a ligand and a target molecule immobilized on a sensor chip. This technique can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. While specific SPR data for this compound is not available, SPR has been used to study the binding of other small molecule inhibitors to their protein targets.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS). This information is crucial for understanding the driving forces behind the binding interaction. Studies on the interaction of benzamidine with human lysozyme (B549824) have utilized ITC to infer the binding mode. nih.gov

Table 3: Illustrative Thermodynamic Data for Benzamidine Binding to Human Lysozyme

| Parameter | Value |

|---|---|

| Binding Affinity (KD) | Micromolar (µM) range |

| Enthalpy Change (ΔH) | Favorable (negative value) |

This table provides a conceptual overview of the type of data obtained from ITC experiments for the interaction of benzamidine with a protein target. nih.gov

Advanced Microscopy and Imaging Techniques for Subcellular Localization

If the research goals include understanding the mechanism of action of this compound at a cellular level, advanced microscopy techniques can be used to visualize its distribution within cells.

To achieve this, the compound would typically need to be modified with a fluorescent tag, creating a fluorescent derivative. This labeled compound can then be introduced to live cells, and its localization can be observed using techniques like confocal fluorescence microscopy. This approach allows for the visualization of whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. While no such studies have been reported for this compound itself, this methodology has been successfully applied to other small molecules to elucidate their subcellular targets. rsc.org

Future Perspectives and Emerging Research Areas in the Study of 2,5 Difluoro N Hydroxy Benzamidine

The landscape of medicinal chemistry is continually evolving, with a drive towards more efficient, sustainable, and targeted therapeutic agents. Within this context, 2,5-Difluoro-N-hydroxy-benzamidine stands as a scaffold of significant interest. Its unique combination of a difluorinated benzene (B151609) ring and an N-hydroxy amidine group presents a fertile ground for future research and development. This article explores the emerging frontiers in the study of this compound, from innovative synthesis and computational design to advanced biological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Difluoro-N-hydroxy-benzamidine, and what are the critical parameters for optimizing reaction yields?

- Methodological Answer : A typical synthesis involves condensation of 2,5-difluorobenzoic acid derivatives with hydroxylamine under controlled pH. Key steps include:

- Acid activation : Use trifluoroacetic acid (TFA) or thionyl chloride to convert the carboxylic acid to an acyl chloride intermediate.

- Hydroxylamine coupling : React the acyl chloride with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Critical parameters : Temperature control during coupling, stoichiometric excess of hydroxylamine (1.5–2 eq.), and inert atmosphere to minimize oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- FTIR : Confirm the presence of N–OH (broad peak ~3200–3400 cm⁻¹) and C=O (1660–1680 cm⁻¹).

- ¹H/¹³C NMR : Fluorine substituents split aromatic protons into distinct doublets (e.g., 2,5-difluoro pattern: J ≈ 8–12 Hz). The hydroxyamidine group (–NH–OH) appears as a singlet at δ 9–10 ppm in DMSO-d₆.

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of –OH or –NH₂ groups).

- X-ray crystallography (if crystalline): Resolve regiochemistry and hydrogen-bonding networks .

Q. What are the solubility and stability considerations for this compound under different experimental conditions?

- Methodological Answer :

- Solubility : Highly polar solvents (DMSO, DMF) are preferred; limited solubility in water (<1 mg/mL at 25°C).

- Stability :

- pH sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the amidine group.

- Light/heat : Store in amber vials at –20°C to prevent photolytic decomposition and thermal degradation.

- Handling : Use gloveboxes for air-sensitive reactions due to oxidation of the N–OH group .

Advanced Research Questions

Q. How can computational methods complement experimental data in resolving structural ambiguities of this compound derivatives?

- Methodological Answer :

- DFT calculations : Predict vibrational spectra (IR) and NMR chemical shifts to validate experimental assignments.

- Molecular docking : Study hydrogen-bonding interactions in crystal lattices or protein-binding sites.

- Crystal structure prediction (CSP) : Use algorithms like USPEX or GAtor to model polymorphs when experimental diffraction data is unavailable.

- Validation : Cross-check computational results with experimental SCXRD or PXRD to resolve disorder/twinning issues common in halogenated benzamides .

Q. What strategies are recommended for analyzing contradictory spectroscopic or crystallographic data in benzamide-related compounds?

- Methodological Answer :

- Multi-technique validation : Combine NMR, IR, and HRMS to confirm functional groups if crystallographic data is ambiguous.

- Dynamic NMR : Resolve fluxional behavior (e.g., tautomerism) by variable-temperature studies.

- High-resolution SCXRD : Use synchrotron sources to improve data quality for disordered structures.

- Statistical tools : Apply Hirshfeld surface analysis or Rietveld refinement to quantify crystallographic discrepancies .

Q. What are the challenges in synthesizing halogen-substituted benzamidine derivatives, and how can regioselectivity be controlled?

- Methodological Answer :

- Challenges :

- Electrophilic fluorination : Competing para/meta substitution due to fluorine’s directing effects.

- Steric hindrance : Bulky substituents reduce amidine formation efficiency.

- Regioselectivity control :

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for –OH protection).

- Microwave-assisted synthesis : Enhance reaction specificity by rapid, uniform heating.

- Catalytic systems : Use Pd/Cu catalysts for selective C–N coupling in multi-halogenated precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.